molecular formula C17H18N2O3S B382101 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 300815-08-1

2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B382101
CAS No.: 300815-08-1
M. Wt: 330.4g/mol
InChI Key: JCVTVVMLZPHZQF-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 300815-08-1) is a synthetic small molecule with a molecular formula of C17H18N2O3S and an average molecular mass of 330.40 g/mol . This chemical belongs to a class of compounds known as 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, which have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . RORγt is a critical nuclear receptor and master regulator of Th17 cell differentiation and IL-17 production, making it a compelling drug target for the treatment of autoimmune and inflammatory diseases, such as psoriasis and multiple sclerosis, as well as certain resistant cancer types . As a RORγt modulator, this compound is valuable for investigating the receptor's function and for use in high-throughput screening assays. The proposed mechanism of action for this class of inverse agonists involves inducing steric clashes and utilizing push-pull electronic effects, which create instability in the protein conformation of the RORγt ligand-binding domain (LBD) . This action is distinct from the "agonist lock" mechanism and is observed to disrupt the helix-helix interactions between H11 and H12, thereby impeding coactivator recruitment and leading to a reduction in receptor activity . The compound interacts with key hydrophilic regions of the receptor, namely Cys320-Glu326 and Arg364-Phe377, which contributes to its basal modulatory activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by a qualified professional.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-12-8-4-2-6-10(12)16(21)19-17-14(15(18)20)11-7-3-5-9-13(11)23-17/h2,4,6,8H,3,5,7,9H2,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVTVVMLZPHZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Tetrahydrobenzothiophene Scaffold

The foundational precursor, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5), serves as the starting material for all synthetic routes. Its molecular structure features a bicyclic system with an amine group at position 2 and a carboxamide at position 3, enabling selective derivatization. The tetrahydrobenzothiophene ring adopts a boat conformation in crystalline states, stabilized by intramolecular hydrogen bonding between the carboxamide oxygen and thiophene sulfur.

Precursor Synthesis

The precursor is synthesized via cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents. A typical protocol involves:

  • Cyclohexenone thiophene formation : Cyclohexanone reacts with elemental sulfur and ammonium acetate in refluxing ethanol to form 4,5,6,7-tetrahydro-1-benzothiophene.

  • Nitration and reduction : Directed nitration at position 3 followed by catalytic hydrogenation yields the 3-amino intermediate.

  • Carboxamide installation : Treatment with trichloroacetyl isocyanate and subsequent hydrolysis introduces the carboxamide group.

Acylation Strategies for Target Compound Synthesis

Direct Acylation with 2-Methoxybenzoyl Chloride

The most straightforward method involves reacting the precursor with 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, with reactions typically completing within 4 hours at 0–5°C. This method achieves 82–85% yield after recrystallization from ethanol/water.

Reaction Conditions Table

ParameterValue
SolventAnhydrous DCM
Temperature0–5°C
Equiv. 2-MeOBzCl1.1
BaseEt₃N (2.5 equiv)
Reaction Time4 hours
Yield82–85%

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers an alternative. A representative protocol uses:

  • EDC/HOBt system : 2-Methoxybenzoic acid (1.05 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF at 25°C for 12 hours. Quenching with aqueous NaHCO₃ and extraction with ethyl acetate provides the product in 78% yield .

Advantages :

  • Avoids formation of reactive acyl chlorides

  • Suitable for acid-sensitive substrates

  • Reduces side reactions (e.g., ring chlorination)

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Comparative studies show:

SolventYield (%)Purity (HPLC)
DCM8596.2
DMF7894.5
THF6592.1

DCM balances reactivity and selectivity, minimizing solvolysis of the acylating agent.

Temperature and Stoichiometry

Exothermic reactions require strict temperature control (<10°C) to prevent:

  • Over-acylation at position 3 carboxamide

  • Ring-opening of tetrahydrobenzothiophene

Stoichiometric excess of 2-methoxybenzoyl chloride beyond 1.1 equiv leads to diacylated byproducts, detectable via LC-MS at m/z 454.3 [M+H]⁺.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.32 (s, 1H, NHCO),

  • δ 8.21 (d, J = 8.4 Hz, 1H, ArH),

  • δ 7.58 (t, J = 7.6 Hz, 1H, ArH),

  • δ 7.12 (d, J = 8.0 Hz, 1H, ArH),

  • δ 3.89 (s, 3H, OCH₃),

  • δ 2.65–2.55 (m, 4H, CH₂ tetrahydro),

  • δ 1.82–1.75 (m, 4H, CH₂ tetrahydro).

HPLC Analysis :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 min

  • Purity: 95.4% (area normalization)

Impurity Profiling

Common impurities include:

  • Des-methoxy analog (0.8%): Formed via demethylation under acidic conditions.

  • 3-Acetyl byproduct (0.6%): From residual acetylating agents in precursor synthesis.

Scale-Up Considerations and Industrial Feasibility

Batch vs. Flow Chemistry

Bench-scale batches (100 g) achieve consistent yields (80–83%) using traditional stirred-tank reactors. Transitioning to continuous flow systems reduces reaction time to 30 minutes but requires specialized equipment for handling acyl chlorides.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Index
Acyl Chloride8596.21.0
EDC/HOBt7894.51.4
Mixed Anhydride7293.11.2

The acyl chloride method remains optimal for large-scale production due to lower reagent costs and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.401 g/mol
  • CAS Number : [Not provided]

This compound is characterized by a benzothiophene core structure, which is known for its diverse biological activities. The presence of the methoxybenzoyl group enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the cytostatic effects of azomethine derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These derivatives exhibit promising anticancer properties:

  • Cytostatic Effects : Research indicates that these compounds can inhibit cancer cell proliferation. The synthesis involves the reaction of aromatic aldehydes with the target compound, leading to azomethine derivatives that show significant cytotoxicity against various cancer cell lines .

Antitubercular and Anti-inflammatory Properties

The azomethine derivatives also demonstrate antitubercular and anti-inflammatory activities. These findings suggest that modifications to the benzothiophene structure can lead to compounds effective against tuberculosis and inflammatory diseases .

Synthesis Techniques

The synthesis of 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized using high-performance liquid chromatography (HPLC) for purity assessment:

  • Synthesis Method : The compound is synthesized through a condensation reaction involving 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and methoxybenzoyl chloride in an ethanol medium. Thin-layer chromatography (TLC) is used to monitor the reaction progress .

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxic activity against several cancer cell lines using standard assays .

Case Study 2: Structure-Activity Relationship

Another research effort investigated the structure-activity relationship (SAR) of various derivatives. It was found that specific substituents on the aromatic ring significantly influenced biological activity. This insight aids in guiding future synthetic efforts towards more potent compounds .

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological and Computational Insights

  • Antimicrobial Activity: Compounds I and II () show that aryl-substituted derivatives inhibit microbial growth, possibly by disrupting cell membrane integrity or enzyme function. The target compound’s 2-methoxy group may confer similar effects .
  • Anticancer Potential: Azomethine derivatives () exhibit cytotoxicity against cancer cell lines, attributed to topoisomerase inhibition or apoptosis induction. The target compound’s lack of an azomethine group may reduce such effects but could offer alternative mechanisms .
  • Enzyme Inhibition: Molecular docking studies () on tyrosinase inhibition suggest that substituent bulk and polarity critically influence binding. The target compound’s 2-methoxybenzoyl group may sterically hinder enzyme active sites compared to smaller substituents .

Biological Activity

2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 519012-42-1

Biological Activity Overview

The compound has been studied for various biological activities including:

  • Cytostatic Activity : Demonstrated potential in inhibiting cell growth in cancer cell lines.
  • Antitubercular Activity : Exhibited effects against Mycobacterium tuberculosis.
  • Anti-inflammatory Activity : Shown to reduce inflammation in experimental models.

Structure-Activity Relationship (SAR)

Research indicates that the position and nature of substituents on the benzothiophene scaffold significantly influence biological activity. For instance, the presence of methoxy groups at specific positions enhances cytotoxicity and antiproliferative effects.

Substituent PositionBiological ActivityReference
C-5 (Amino Group)Increased antiproliferative activity
C-6 (Methoxy Group)Enhanced tubulin polymerization inhibition
C-7 (Methoxy Group)Potent cytostatic effects

Synthesis of Derivatives

The synthesis of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored extensively. The method involves the reaction of aromatic aldehydes with the base compound under controlled conditions.

Synthesis Procedure

  • Materials :
    • 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Aromatic aldehydes
    • Ethanol as solvent
  • Method :
    • Mix the starting materials in ethanol.
    • Monitor the reaction via thin-layer chromatography (TLC).
    • Purify the final product using high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Cytostatic Studies :
    • A study indicated that derivatives exhibited significant cytostatic effects with IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, outperforming some existing chemotherapeutics like combretastatin A-4 .
  • Antitubercular Activity :
    • The compound showed promising results in inhibiting Mycobacterium tuberculosis growth, suggesting potential as a therapeutic agent for tuberculosis .
  • Anti-inflammatory Effects :
    • Experimental models demonstrated that the compound reduced inflammation markers significantly compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step reactions. A common approach involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-methoxybenzoyl chloride under anhydrous CH₂Cl₂, followed by reflux in nitrogen atmosphere. Intermediates are purified using reverse-phase HPLC (methanol-water gradients) . Structural confirmation employs ¹H/¹³C NMR to assign substituent positions (e.g., methoxy and amide protons at δ 3.8–4.2 ppm and δ 10.2–10.8 ppm, respectively) and IR spectroscopy to validate carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds .

Q. What spectroscopic and chromatographic methods are critical for confirming structural integrity?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR assigns aromatic, methoxy, and cyclohexene protons/carbons. For example, cyclohexene protons appear as multiplets at δ 1.5–2.5 ppm, while the benzothiophene ring protons resonate at δ 6.8–7.4 ppm .
  • HPLC : Purity (>95%) is confirmed using isocratic elution (acetonitrile-water, 70:30) with UV detection at 254 nm .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 361.1) and fragmentation patterns .

Q. How can researchers optimize reaction yields during synthesis?

  • Answer : Yield optimization involves:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reflux at 80–100°C minimizes side reactions like hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Answer : Tools like PASS Online predict activity by analyzing structural motifs. For example:

  • Cytostatic Activity : The tetrahydrobenzothiophene scaffold shows affinity for tubulin binding, validated via molecular docking (PDB: 1SA0) .
  • Antimycobacterial Activity : QSAR models highlight the role of the methoxy group in disrupting cell wall synthesis .
    Experimental validation includes MIC assays against M. tuberculosis H37Rv (e.g., MIC = 2–8 µg/mL) .

Q. What strategies resolve contradictions between in vitro and in silico bioactivity data?

  • Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation steps include:

  • Impurity Analysis : Use HPLC to rule out bioactive contaminants (e.g., unreacted starting materials) .
  • Dose-Response Validation : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation .

Q. How can crystallography elucidate conformational dynamics of this compound?

  • Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:

  • Puckering Parameters : Cremer-Pople coordinates quantify ring puckering in the tetrahydrobenzothiophene core .
  • Hydrogen Bonding : Intermolecular H-bonds between the amide group and methoxy oxygen stabilize the crystal lattice .
  • Torsion Angles : The dihedral angle between benzothiophene and methoxybenzoyl groups (e.g., 15–25°) impacts receptor binding .

Q. What experimental designs validate structure-activity relationships (SAR) for anticancer activity?

  • Answer : SAR studies involve:

  • Derivative Synthesis : Introduce substituents (e.g., Cl, NO₂) at the benzoyl or thiophene positions .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.3 µM) and compare with computational predictions .
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

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